molecular formula C9H5BrCl2F2O2 B1411325 3',5'-Dichloro-2'-(difluoromethoxy)phenacyl bromide CAS No. 1803832-65-6

3',5'-Dichloro-2'-(difluoromethoxy)phenacyl bromide

Cat. No.: B1411325
CAS No.: 1803832-65-6
M. Wt: 333.94 g/mol
InChI Key: LTXDULPCIMNCTO-UHFFFAOYSA-N
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Description

“3’,5’-Dichloro-2’-(difluoromethoxy)phenacyl bromide” is a chemical compound that contains a phenacyl bromide group, which is a benzene ring attached to a bromoacetone . It also has two chlorine atoms and a difluoromethoxy group attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring with two chlorine atoms, a difluoromethoxy group, and a bromoacetone attached . The exact spatial arrangement would depend on the specific locations of these substituents on the benzene ring.


Chemical Reactions Analysis

Phenacyl bromides are reactive compounds that can undergo various reactions such as nucleophilic substitution and addition reactions . The presence of the difluoromethoxy group may also influence the reactivity of the compound.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Phenacyl bromides are typically solids and the presence of halogens like bromine and chlorine may increase the compound’s density and boiling point .

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, phenacyl bromides are often used as intermediates in organic synthesis .

Safety and Hazards

Phenacyl bromides can be hazardous. They are typically irritants and can cause harm if inhaled, swallowed, or if they come into contact with skin . Proper safety measures should be taken when handling these compounds.

Properties

IUPAC Name

2-bromo-1-[3,5-dichloro-2-(difluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrCl2F2O2/c10-3-7(15)5-1-4(11)2-6(12)8(5)16-9(13)14/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXDULPCIMNCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CBr)OC(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrCl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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